Methyl 3-((3-cyanobenzyl)thio)butanoate
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Overview
Description
Methyl 3-((3-cyanobenzyl)thio)butanoate is an organic compound with the molecular formula C13H15NO2S It is a derivative of butanoic acid and features a thioether linkage, a nitrile group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((3-cyanobenzyl)thio)butanoate typically involves the reaction of 3-cyanobenzyl chloride with methyl 3-mercaptobutanoate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((3-cyanobenzyl)thio)butanoate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups like amides or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Ammonia or amines for amidation, alcohols for transesterification.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Amides, alcohols.
Scientific Research Applications
Methyl 3-((3-cyanobenzyl)thio)butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-((3-cyanobenzyl)thio)butanoate depends on its interaction with specific molecular targets. The thioether and nitrile groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl butanoate: A simpler ester without the thioether and nitrile groups.
3-Cyanobenzyl chloride: Contains the nitrile group but lacks the ester and thioether functionalities.
Methyl 3-mercaptobutanoate: Features the thioether group but lacks the nitrile group.
Uniqueness
Methyl 3-((3-cyanobenzyl)thio)butanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H15NO2S |
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Molecular Weight |
249.33 g/mol |
IUPAC Name |
methyl 3-[(3-cyanophenyl)methylsulfanyl]butanoate |
InChI |
InChI=1S/C13H15NO2S/c1-10(6-13(15)16-2)17-9-12-5-3-4-11(7-12)8-14/h3-5,7,10H,6,9H2,1-2H3 |
InChI Key |
NSQFWISMPQYQAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)OC)SCC1=CC(=CC=C1)C#N |
Origin of Product |
United States |
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